

# Physical and chemical properties of 1-(4-Hydroxyphenyl)ethane-1,2-diol

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## Compound of Interest

Compound Name: 1-(4-Hydroxyphenyl)ethane-1,2-diol

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## An In-depth Technical Guide to 1-(4-Hydroxyphenyl)ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**1-(4-Hydroxyphenyl)ethane-1,2-diol**, a phenolic diol, has garnered interest in various scientific fields due to its presence in natural sources and its potential biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data and predictive models. It is designed to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering structured data, insights into its biological significance, and hypothetical experimental frameworks.

### Chemical Identity and Physical Properties

**1-(4-Hydroxyphenyl)ethane-1,2-diol**, also known as 4-hydroxyphenethylene glycol, is a member of the phenols chemical class.<sup>[1]</sup> Its core structure consists of a benzene ring substituted with a hydroxyl group and an ethane-1,2-diol moiety.

Table 1: General and Predicted Physical Properties of **1-(4-Hydroxyphenyl)ethane-1,2-diol**

Property	Value	Source
IUPAC Name	1-(4-hydroxyphenyl)ethane-1,2-diol	[1]
Synonyms	4-Hydroxyphenethylene glycol, 4-Hydroxyphenylglycol, pHPG	[1][2]
CAS Registry Number	2380-75-8	[2]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>3</sub>	[2]
Molecular Weight	154.16 g/mol	[2]
XlogP (Predicted)	-0.9	[2]
Topological Polar Surface Area (TPSA)	60.7 Å <sup>2</sup>	[2]
Hydrogen Bond Donors	3	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	2	[2]

Note: Experimental data for melting point, boiling point, and aqueous solubility are not readily available in the reviewed literature. The principle of "like dissolves like" suggests that due to the presence of polar hydroxyl groups, it would exhibit some solubility in polar solvents like water.

[3][4][5][6]

## Chemical Properties and Reactivity

The chemical behavior of **1-(4-Hydroxyphenyl)ethane-1,2-diol** is dictated by its constituent functional groups: the phenolic hydroxyl group and the vicinal diol.

- **Phenolic Acidity:** The hydroxyl group attached to the benzene ring imparts acidic properties to the molecule, making it susceptible to deprotonation in the presence of a base. The pKa value, while not experimentally determined for this specific compound, is influenced by the electronic nature of the substituents on the phenyl ring.

- **Diol Reactivity:** The ethane-1,2-diol moiety can undergo reactions typical of vicinal diols, such as oxidation to form aldehydes or carboxylic acids, and esterification with carboxylic acids or their derivatives.
- **Aromatic Ring Reactions:** The benzene ring can participate in electrophilic aromatic substitution reactions, with the hydroxyl group acting as an activating, ortho-, para-directing substituent.

Due to the lack of specific experimental stability data, it is recommended to handle the compound under standard laboratory conditions, avoiding strong oxidizing agents and extreme pH conditions.

## Spectroscopic Data

While experimental spectra for **1-(4-Hydroxyphenyl)ethane-1,2-diol** are not widely published, predicted spectral data can provide valuable insights for characterization.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Features
$^1\text{H}$ -NMR	Aromatic protons (AA'BB' system), methine proton (-CH(OH)-), methylene protons (-CH <sub>2</sub> (OH)), and hydroxyl protons. Chemical shifts would be influenced by the solvent.
$^{13}\text{C}$ -NMR	Signals corresponding to the aromatic carbons (with distinct shifts for the carbon bearing the hydroxyl group and the carbon attached to the diol side chain), and the two carbons of the ethane-1,2-diol moiety.
IR Spectroscopy	Characteristic absorption bands for O-H stretching (broad, due to hydrogen bonding), C-O stretching (phenol and alcohol), and aromatic C-H and C=C stretching.
Mass Spectrometry	A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns resulting from the loss of water, formaldehyde, and other characteristic fragments of the phenolic and diol moieties.

## Biological Activity and Potential Signaling Pathways

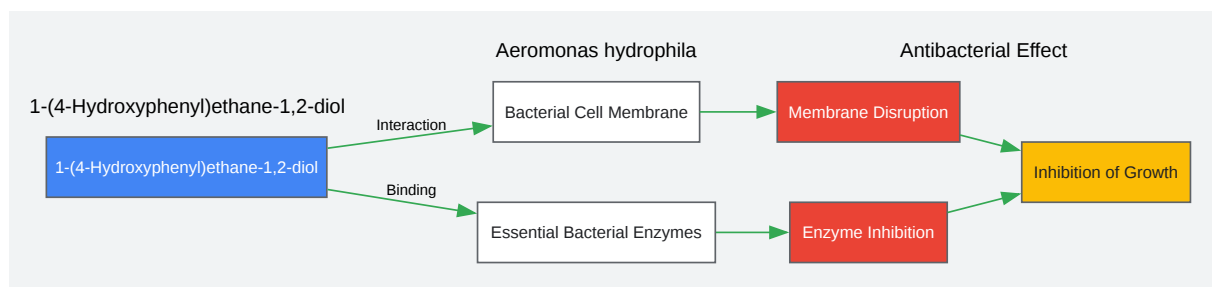
The (S)-enantiomer of **1-(4-Hydroxyphenyl)ethane-1,2-diol** has been identified as an active constituent in the aerial parts of *Angelica sinensis*.<sup>[7]</sup> It has demonstrated notable biological activities, including:

- **Antibacterial Activity:** Significantly inhibits the growth of *Aeromonas hydrophila*.<sup>[7]</sup>
- **Anticoagulative and Antibiotic Activities:** These have also been reported, though the underlying mechanisms are not fully elucidated.<sup>[7]</sup>

## Hypothetical Antibacterial Mechanism

The precise mechanism of its antibacterial action against *Aeromonas hydrophila* is not yet defined. However, based on the known mechanisms of other phenolic compounds, a plausible

hypothesis involves the disruption of the bacterial cell membrane integrity or the inhibition of essential bacterial enzymes.



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Caption: Hypothetical antibacterial mechanism of **1-(4-Hydroxyphenyl)ethane-1,2-diol**.

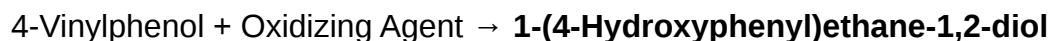
## Experimental Protocols (Hypothetical)

Due to the absence of specific published protocols for this compound, the following sections outline generalized experimental methodologies that could be adapted for its synthesis and characterization.

### Synthesis of 1-(4-Hydroxyphenyl)ethane-1,2-diol

A potential synthetic route could involve the dihydroxylation of 4-vinylphenol.

Reaction Scheme:



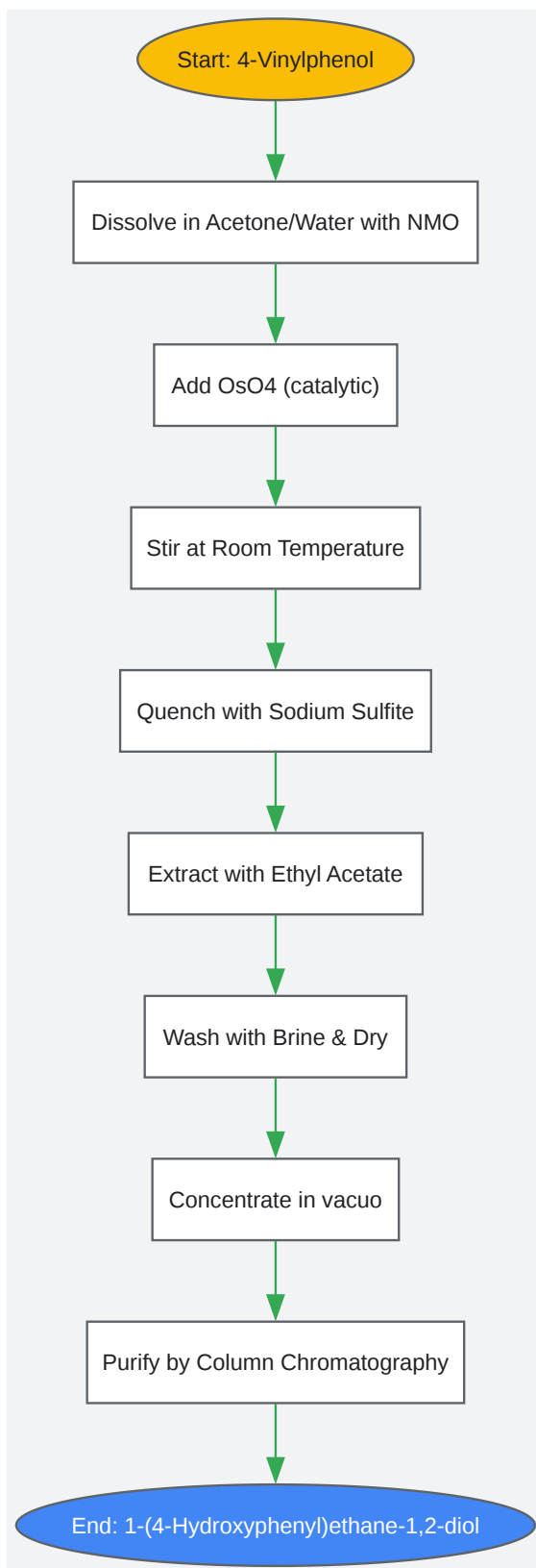
Materials:

- 4-Vinylphenol
- Osmium tetroxide (catalytic amount)
- N-Methylmorpholine N-oxide (NMO) as a co-oxidant

- Acetone/Water solvent mixture
- Sodium sulfite
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve 4-vinylphenol in a mixture of acetone and water.
- Add NMO to the solution.
- Add a catalytic amount of osmium tetroxide.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Quench the reaction by adding sodium sulfite and stir for 30 minutes.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **1-(4-hydroxyphenyl)ethane-1,2-diol**.



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Caption: A potential workflow for the synthesis of **1-(4-Hydroxyphenyl)ethane-1,2-diol**.

## Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

## Determination of Aqueous Solubility

The shake-flask method can be employed. An excess amount of the compound is added to a known volume of water in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the solute in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

## Determination of pKa

The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter. The pKa is the pH at the half-equivalence point.

## Conclusion

**1-(4-Hydroxyphenyl)ethane-1,2-diol** is a compound with interesting biological activities that warrant further investigation. While there is a scarcity of published experimental data on its physical and chemical properties, this guide provides a solid foundation based on predicted values and established chemical principles. The outlined hypothetical experimental protocols offer a starting point for researchers aiming to synthesize and characterize this molecule. Further studies are essential to elucidate its mechanisms of action and to fully assess its potential in drug development and other applications.

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